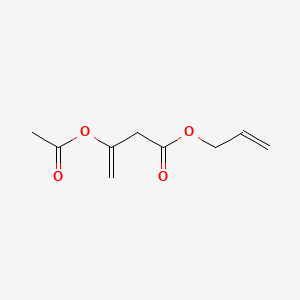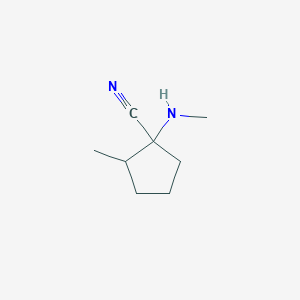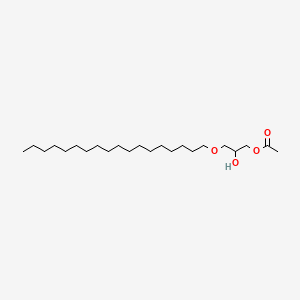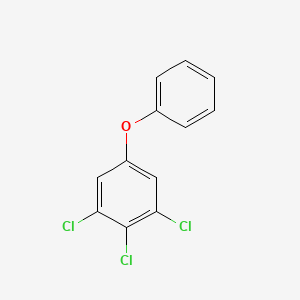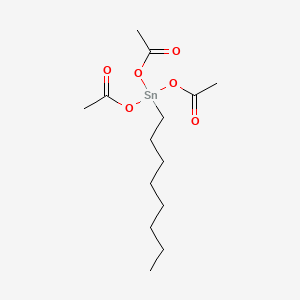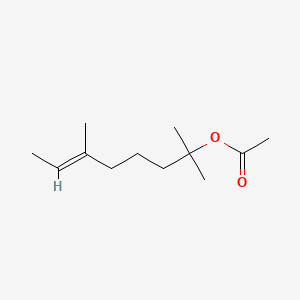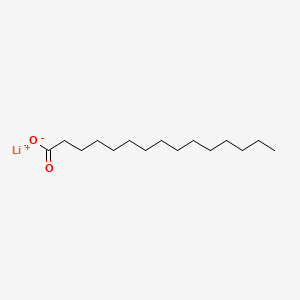
Lithium pentadecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium pentadecanoate is a lithium salt of pentadecanoic acid, a saturated fatty acid with a 15-carbon chain
準備方法
Synthetic Routes and Reaction Conditions
Lithium pentadecanoate can be synthesized through the neutralization of pentadecanoic acid with lithium hydroxide. The reaction typically involves dissolving pentadecanoic acid in an appropriate solvent, such as ethanol, and then adding lithium hydroxide solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound and water.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors where pentadecanoic acid and lithium hydroxide are combined under controlled conditions. The reaction mixture is then purified to remove any unreacted starting materials and by-products, yielding high-purity this compound.
化学反応の分析
Types of Reactions
Lithium pentadecanoate can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to produce lithium salts of shorter-chain fatty acids and carbon dioxide.
Reduction: Although less common, reduction reactions can convert this compound back to pentadecanoic acid.
Substitution: this compound can participate in substitution reactions where the lithium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride can be used, often under anhydrous conditions.
Substitution: Various metal salts can be used to replace lithium in the compound, often in aqueous solutions.
Major Products Formed
Oxidation: Shorter-chain lithium carboxylates and carbon dioxide.
Reduction: Pentadecanoic acid.
Substitution: Metal carboxylates corresponding to the substituting metal.
科学的研究の応用
Lithium pentadecanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other lithium salts.
Biology: Studied for its potential effects on cellular processes and as a model compound for understanding the behavior of lithium salts in biological systems.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of mood stabilization and neuroprotection.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
作用機序
The mechanism of action of lithium pentadecanoate involves its dissociation into lithium ions and pentadecanoate ions in solution. The lithium ions can interact with various molecular targets, including enzymes and ion channels, modulating their activity. This interaction can affect cellular signaling pathways, leading to changes in cellular function and behavior.
類似化合物との比較
Similar Compounds
Lithium stearate: Another lithium salt of a fatty acid, used as a thickening agent in lubricants and greases.
Lithium carbonate: Widely used in the treatment of bipolar disorder and as a precursor for other lithium compounds.
Lithium chloride: Used in organic synthesis and as a desiccant.
Uniqueness
Lithium pentadecanoate is unique due to its specific fatty acid chain length, which can influence its physical and chemical properties. This makes it distinct from other lithium salts of fatty acids, such as lithium stearate, which has a longer carbon chain.
特性
CAS番号 |
4499-93-8 |
|---|---|
分子式 |
C15H29LiO2 |
分子量 |
248.4 g/mol |
IUPAC名 |
lithium;pentadecanoate |
InChI |
InChI=1S/C15H30O2.Li/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17;/h2-14H2,1H3,(H,16,17);/q;+1/p-1 |
InChIキー |
PCNUMQYMOJIMKN-UHFFFAOYSA-M |
正規SMILES |
[Li+].CCCCCCCCCCCCCCC(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



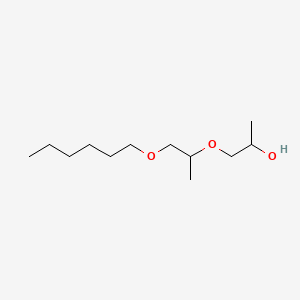


![4-chloro-2-[5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl]benzaldehyde](/img/structure/B12655473.png)
